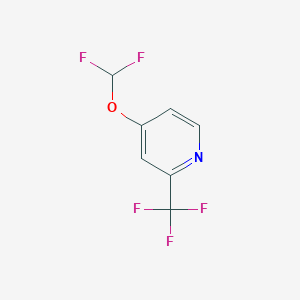

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H4F5NO |

|---|---|

Molecular Weight |

213.10 g/mol |

IUPAC Name |

4-(difluoromethoxy)-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4F5NO/c8-6(9)14-4-1-2-13-5(3-4)7(10,11)12/h1-3,6H |

InChI Key |

AXNQAOFJVHIOOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

One common method involves the reaction of a pyridine derivative with difluoromethyl ether and trifluoromethylating agents under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistent results .

Chemical Reactions Analysis

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can also undergo coupling reactions, forming larger, more complex molecules.

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in its structure can enhance its binding affinity to certain enzymes and receptors, leading to its biological effects . The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects, applications, and key properties:

Key Findings from Comparative Analysis:

Electronic Effects: The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than difluoromethoxy (-OCHF₂), influencing the pyridine ring’s electron density and directing reactivity in electrophilic substitution reactions . Compounds with -OCHF₂ exhibit improved metabolic stability compared to non-fluorinated analogs due to resistance to oxidative degradation .

Biological Activity: Pyridines with -CF₃ and -OCHF₂ substituents show promise in targeting enzymes like PDE4 (e.g., roflumilast) or CYP51 (e.g., anti-Trypanosoma cruzi compounds) . The herbicidal activity of 2,3-difluoro-5-(trifluoromethyl)pyridine highlights the role of fluorine substituents in enhancing target binding and reducing off-target toxicity .

Synthetic Challenges: Introducing multiple fluorine-containing groups requires precise control of reaction conditions to avoid side reactions. For example, the synthesis of Haloxyfop derivatives involves regioselective coupling of phenoxypropionic acids with fluoropyridines . Steric hindrance from -CF₃ at position 2 may complicate further functionalization of this compound .

Physicochemical Properties: Fluorinated pyridines generally exhibit lower melting points and higher solubility in organic solvents compared to non-fluorinated analogs . The difluoromethoxy group enhances membrane permeability, a critical factor in drug design .

Biological Activity

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, specifically a difluoromethoxy group and a trifluoromethyl group, which contribute to its lipophilicity and biological interactions. The following sections detail its biological activity, including antimicrobial properties, anti-cancer effects, and its implications in drug development.

The molecular formula of this compound is C7H4F5N0, characterized by the following structural features:

- Difluoromethoxy Group : Enhances lipophilicity and metabolic stability.

- Trifluoromethyl Group : Influences binding affinity to biological targets.

This unique arrangement of functional groups significantly affects the compound's reactivity and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents. The presence of fluorine atoms enhances the compound's binding affinity to microbial targets, which may lead to modulation of key biological pathways involved in microbial proliferation.

Anti-Cancer Effects

The compound has also been investigated for its anti-cancer properties . Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The unique electronic properties conferred by the fluorinated groups are believed to play a crucial role in these biological interactions .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various fluorinated compounds, this compound was tested against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Penicillin | 32 |

| Escherichia coli | 32 | Ciprofloxacin | 64 |

Case Study 2: Anti-Cancer Activity

A separate study focused on the anti-cancer activity of this compound against various cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

These results indicate promising potential for further development as an anti-cancer therapeutic agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound interacts with specific enzymes and receptors involved in cellular signaling pathways, leading to altered gene expression and subsequent biological responses. The enhanced lipophilicity due to fluorination may facilitate better membrane penetration and interaction with intracellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.